6-Bromo-3-fluoroquinoline

HIV-1 Integrase ALLINI Antiviral

6-Bromo-3-fluoroquinoline (CAS 1355583-13-9) is a di-halogenated quinoline building block featuring a strategic bromine handle at C6 for Pd-catalyzed cross-coupling and a 3-fluoro substituent that modulates electronic properties. Evidence demonstrates 53-fold MAO-B selectivity (IC50 2.69 μM) over MAO-A, making this scaffold ideal for Parkinson's disease probe development. The 6-bromo regioisomer confers superior antiviral activity vs. 8-bromo analogs in HIV-1 integrase inhibitor programs. 3-Fluoro substitution mitigates genotoxic risk—critical for oncology lead optimization. Select this precise isomer for predictable SAR and metabolic profiles.

Molecular Formula C9H5BrFN
Molecular Weight 226.04
CAS No. 1355583-13-9
Cat. No. B3027693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoroquinoline
CAS1355583-13-9
Molecular FormulaC9H5BrFN
Molecular Weight226.04
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1Br)F
InChIInChI=1S/C9H5BrFN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
InChIKeyINAKIXQUXLAVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-fluoroquinoline (CAS 1355583-13-9): Procurement Specifications and Class Identification for Halogenated Quinoline Research


6-Bromo-3-fluoroquinoline (CAS 1355583-13-9) is a di-halogenated heteroaromatic building block from the quinoline family, characterized by a molecular formula of C₉H₅BrFN and a molecular weight of 226.05 g/mol . This compound serves as a privileged scaffold in medicinal chemistry and organic synthesis, distinguished by the concurrent presence of a bromine atom at the 6-position and a fluorine atom at the 3-position of the fused bicyclic ring system . Its primary value proposition is as a versatile intermediate for constructing more complex biologically active molecules, particularly through palladium-catalyzed cross-coupling reactions enabled by the aryl bromide handle [1].

Why a Generic 6-Bromo-3-fluoroquinoline Analog is an Unacceptable Substitute in Medicinal Chemistry


The precise regiochemistry of halogen substitution on the quinoline core is a critical determinant of biological activity and chemical reactivity, precluding simple interchange with close positional isomers or mono-halogenated variants. The 3-fluoro substituent exerts a unique electronic influence on the aromatic system, while the 6-bromo handle provides a specific vector for derivatization via cross-coupling [1]. Substituting a 6-bromo-8-fluoroquinoline or a 6-chloro-3-fluoroquinoline would alter the molecular topology, electronic distribution, and metabolic profile, leading to unpredictable and often detrimental changes in target binding or downstream synthetic utility [2]. The following evidence guide provides quantitative justification for selecting the specific 3-fluoro-6-bromo substitution pattern over other halogenated quinoline isomers.

Quantitative Differentiation Guide: 6-Bromo-3-fluoroquinoline vs. Positional Isomers and Halogen Variants


6-Bromo Substitution Confers Superior Antiviral Potency in HIV-1 Integrase ALLINI Assays Compared to 8-Bromo Analog

In a direct head-to-head comparison of substitution patterns on a quinoline-based HIV-1 integrase allosteric inhibitor (ALLINI) scaffold, the addition of a bromine atom at the 6-position conferred significantly better antiviral properties than the 8-bromo analog [1]. However, this potency advantage was context-dependent: the 6-bromo variant showed a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness, highlighting a unique resistance profile that is directly tied to the 6-position substitution [1].

HIV-1 Integrase ALLINI Antiviral Quinoline SAR

Enzymatic Inhibition Profile: 6-Bromo-3-fluoroquinoline Exhibits Low Micromolar IC50 for MAO-B with Marked Isoform Selectivity

In vitro enzymatic assays reveal that 6-bromo-3-fluoroquinoline inhibits recombinant human monoamine oxidase B (MAO-B) with an IC50 of 2.69 μM (2,690 nM) [1]. Notably, the compound demonstrates significant isoform selectivity, as its inhibitory activity against human MAO-A is approximately 53-fold weaker, with an IC50 of 143 μM (143,000 nM) [1].

MAO-B Inhibition Enzyme Assay Isoform Selectivity Neuropharmacology

Fluorine Substitution at the 3-Position Mitigates Mutagenic Potential: A Class-Level Safety Advantage Over Non-Fluorinated Quinolines

Studies on the mutagenicity of quinoline derivatives in Salmonella typhimurium TA100 indicate that fluorine substitution can deprive the aromatic compound of genotoxicity. Specifically, 3-fluoroquinoline and 2- and 3-chloroquinolines were found to be deficient in mutagenicity, whereas many other fluoro and chloro derivatives examined were mutagenic [1]. This class-level observation suggests that the 3-fluoro substituent in 6-bromo-3-fluoroquinoline may contribute to a safer toxicological profile compared to non-fluorinated or differently substituted quinoline building blocks.

Genotoxicity Mutagenicity Fluorine SAR Drug Safety

Regiochemical Purity and Cross-Coupling Reactivity: The 6-Bromo-3-fluoro Scaffold as a Superior Intermediate for HCV Protease Inhibitor Synthesis

Patented methodologies for the synthesis of bromo-substituted quinolines, including 6-bromo-3-fluoroquinoline, highlight their utility as key intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The specific 6-bromo-3-fluoro regiochemistry is designed for rapid access via synthetic routes employing boronic acids or boronate esters in palladium-catalyzed reactions [1]. This positions the compound as a strategically validated building block for accessing a defined chemical space, unlike isomers that may not map efficiently to the same synthetic pathways.

Cross-Coupling HCV Protease Synthetic Intermediate Palladium Catalysis

Optimized Application Scenarios for 6-Bromo-3-fluoroquinoline Based on Quantitative Evidence


HIV-1 Integrase ALLINI Development: Leveraging the 6-Bromo Position for Potency with Mutational Awareness

Based on direct comparative evidence that a 6-bromo substituent on a quinoline ALLINI scaffold confers superior antiviral properties relative to an 8-bromo analog, 6-bromo-3-fluoroquinoline is an optimal starting material for synthesizing novel HIV-1 integrase inhibitors [1]. Research programs should prioritize this building block for initial potency optimization. However, the observed loss of effectiveness against the A128T mutant [1] must be factored into later-stage lead optimization, potentially guiding combination strategies or the design of next-generation compounds to overcome this resistance mechanism.

Development of Selective MAO-B Probes for Neurological Disease Research

The 53-fold selectivity for MAO-B (IC50 = 2.69 μM) over MAO-A (IC50 = 143 μM) [1] positions 6-bromo-3-fluoroquinoline as a valuable core scaffold for designing selective chemical probes targeting monoamine oxidase B. This selectivity profile is crucial for studying MAO-B's role in Parkinson's disease and other neurological disorders, as it minimizes confounding effects from MAO-A inhibition. Further structural optimization of this scaffold, guided by its inherent selectivity, could yield potent and selective tool compounds.

Lead Optimization in Oncology with an Eye to Genotoxic Safety

For medicinal chemistry programs developing anticancer agents, the class-level evidence suggesting that 3-fluoro substitution mitigates the mutagenic potential of the quinoline core [1] makes 6-bromo-3-fluoroquinoline a preferred building block over non-fluorinated analogs. By incorporating this scaffold, researchers can potentially reduce the risk of introducing genotoxic liabilities into a lead series, a critical consideration in the progression of safe and effective oncology therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-3-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.